molecular formula C25H30N2O4 B8764846 (9H-Fluoren-9-yl)methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

(9H-Fluoren-9-yl)methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Cat. No. B8764846
M. Wt: 422.5 g/mol
InChI Key: URVMEEPQNQUOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9H-Fluoren-9-yl)methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C25H30N2O4 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (9H-Fluoren-9-yl)methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9H-Fluoren-9-yl)methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(9H-Fluoren-9-yl)methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C25H30N2O4/c1-25(2,3)31-23(28)26-17-9-8-14-27(15-17)24(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,26,28)

InChI Key

URVMEEPQNQUOCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.84 g of diisopropylethylamine and 4.71 g of diphenylphosphorylazide were added to 10 ml of a t-butanol solution of 5.01 g of 9H-fluoren-9-ylmethyl 3-carboxypiperidine-1-carboxylate, and the mixture was heated at 60° C. under a nitrogen atmosphere for 18 hours. The reaction solution was cooled, and 150 ml of ethyl acetate was added thereto. The organic layer was washed successively with 100 ml of 5% aqueous sulfuric acid, 100 ml of 5% aqueous sodium bicarbonate solution, 100 ml of water, and 100 ml of a saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography. Thus, 1.88 g of the title compound was obtained from the fraction eluted with hexane-ethyl acetate (4:1).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

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